methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
Description
Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate is a heterocyclic compound featuring a benzothiazole ring fused to a pyrazole core, with a (Z)-configured benzylaminoethylidene substituent and a methyl acetate functional group. The compound’s mechanism of action is hypothesized to involve interactions with enzymes or receptors critical to cellular signaling pathways, though detailed studies are ongoing .
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14(23-13-15-8-4-3-5-9-15)20-17(12-19(27)29-2)25-26(21(20)28)22-24-16-10-6-7-11-18(16)30-22/h3-11,25H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAHWCCVXJPHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazolone Core: The pyrazolone ring can be synthesized by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling of Benzothiazole and Pyrazolone: The benzothiazole and pyrazolone intermediates are then coupled under basic conditions to form the desired compound.
Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the esterification of the carboxylic acid group with methanol yields the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzylamino group.
Reduction: Reduced forms of the pyrazolone ring.
Substitution: Substituted derivatives at the benzylamino or ester groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that compounds containing benzothiazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been synthesized and evaluated for their efficacy against various cancer cell lines. In one study, compounds similar to methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate were found to inhibit the proliferation of pancreatic cancer cells effectively .
Antimicrobial Activity
The benzothiazole ring system is known for its antimicrobial properties. Studies have demonstrated that derivatives of this compound can exhibit potent antibacterial and antifungal activities. For example, compounds with similar structural features have been tested against pathogens like E. coli and Candida albicans, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
Compounds with the benzothiazole structure also show potential anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, suggesting their use in treating conditions characterized by chronic inflammation .
Agricultural Applications
Pesticidal Activity
The unique structure of this compound may offer applications in agricultural pest control. Similar compounds have been evaluated for their ability to act as herbicides or fungicides, providing an environmentally friendly alternative to traditional chemical pesticides .
Material Science
Polymer Chemistry
The synthesis of polymers incorporating benzothiazole and pyrazole units has shown enhanced thermal stability and mechanical properties. These materials can be utilized in various applications, including coatings and adhesives, where durability is crucial .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against pancreatic cancer cell lines. The findings indicated that specific substitutions on the benzothiazole ring significantly enhanced anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
A comprehensive study focused on the antimicrobial properties of benzothiazole derivatives revealed that certain compounds exhibited remarkable activity against E. coli and S. aureus. These studies suggest that modifications to the benzothiazole structure can lead to enhanced antimicrobial potency .
Case Study 3: Agricultural Applications
Research into the pesticidal properties of benzothiazole derivatives has shown promising results in controlling fungal pathogens in crops. These findings indicate a potential pathway for developing new agricultural chemicals that are less harmful to the environment compared to conventional pesticides .
Mechanism of Action
The mechanism of action of methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and pyrazolone rings may interact with active sites, while the benzylamino group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Pyrazole Hybrid Derivatives
Compound A : Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Structural Differences: Replaces the benzylamino group with a 3-(trifluoromethoxy)phenylamino substituent.
- Impact : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and may improve binding affinity to hydrophobic enzyme pockets .
- Biological Activity : Demonstrates superior anticancer activity in preliminary assays compared to the target compound, likely due to enhanced electrophilicity .
Compound B : (4Z)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Structural Differences: Lacks the methyl acetate group but incorporates a 2-methylpropylamino side chain and a phenyl substituent.
- Impact : The bulky 2-methylpropyl group reduces solubility but increases lipophilicity, favoring blood-brain barrier penetration .
- Biological Activity : Shows anticonvulsant activity, unlike the target compound, highlighting the role of substituent steric effects .
Comparative Table :
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Benzothiazole-pyrazole | Benzothiazole-pyrazole | Benzothiazole-pyrazolone |
| Key Substituent | Benzylaminoethylidene | 3-(Trifluoromethoxy)phenylaminoethylidene | 2-Methylpropylaminoethylidene |
| Functional Group | Methyl acetate | Methyl acetate | None |
| Bioactivity | Antimicrobial (predicted) | Anticancer | Anticonvulsant |
Pyrazole Derivatives with Varied Substituents
Compound C : Methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
- Structural Differences: Substitutes the benzothiazole ring with a 4-methoxyphenyl group and uses a propylaminoethylidene chain.
- Impact : The methoxy group improves solubility and hydrogen-bonding capacity, while the shorter alkyl chain reduces steric hindrance .
- Biological Activity : Exhibits anti-inflammatory activity, contrasting with the benzothiazole-containing target compound’s predicted antimicrobial effects .
Compound D : 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride
- Structural Differences: Simplified benzothiazolinone core without a pyrazole ring or ester group.
- Impact : Reduced molecular complexity lowers synthetic difficulty but diminishes target specificity .
Thiazolidinone and Thiazole Analogues
Compound E : Ethyl 4-{4-[(5Z)-4-Oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate
- Structural Differences: Replaces the pyrazole ring with a thiazolidinone core and includes a sulfanylidene group.
- Impact: The thiazolidinone ring enhances electrophilicity, promoting interactions with cysteine residues in enzymes .
- Biological Activity: Potent anti-inflammatory activity, attributed to the thiazolidinone’s ability to modulate COX-2 pathways .
Compound F : Methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate
- Structural Differences: Incorporates a thiazole ring and hydrazinyl linkage instead of the benzylaminoethylidene group.
- Biological Activity : Demonstrated antifungal activity, suggesting divergent applications compared to the target compound .
Biological Activity
Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazole structure, which is known for its diverse biological activities. The general structure can be represented as follows:
This structure is significant as both benzothiazole and pyrazole derivatives have been widely studied for their pharmacological properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds related to benzothiazole and pyrazole derivatives. For instance, Srivastava et al. (2019) reported that derivatives of benzothiazole exhibited potent antibacterial activity against various strains including E. coli and S. aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity |
|---|---|---|
| Benzothiazole Derivative 1 | E. coli | Inhibitory |
| Benzothiazole Derivative 2 | S. aureus | Inhibitory |
| Pyrazole Derivative 1 | C. albicans | Moderate |
Anticancer Activity
The anticancer properties of this compound have been highlighted in various studies. In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways .
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of related benzothiazole derivatives on human cancer cell lines, it was found that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer potential .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against tyrosinase, which is crucial in melanin synthesis. Studies have shown that analogs of this compound can effectively inhibit tyrosinase activity in B16F10 murine melanoma cells, suggesting potential applications in skin whitening agents .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Analog 1 | Tyrosinase | 5.0 |
| Analog 2 | Tyrosinase | 10.0 |
| Analog 3 | Tyrosinase | 15.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
